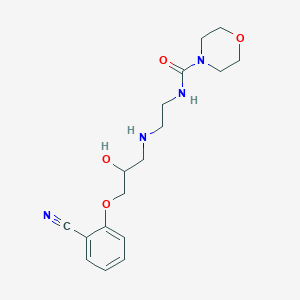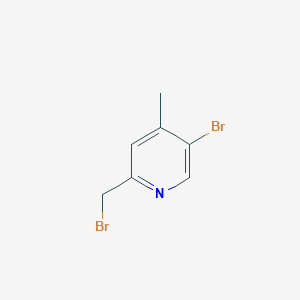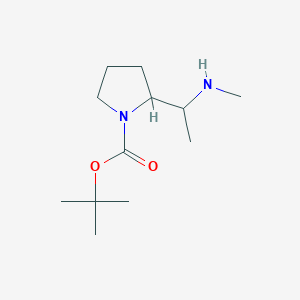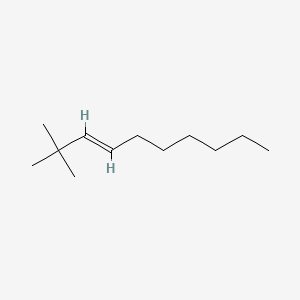![molecular formula C9H15NO3 B13330390 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13330390.png)
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a spiro linkage, which is a rare and intriguing feature in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-oxaspiro[35]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The spirocyclic structure can also influence the compound’s ability to interact with various receptors and proteins, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2-Oxaspiro[3.5]nonane-7-carboxylic acid: Similar spirocyclic structure but lacks the amino group.
2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: Contains an azaspiro linkage instead of an oxaspiro linkage.
Uniqueness: 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to its combination of an amino group, a carboxylic acid group, and a spirocyclic structure. This combination of features makes it particularly versatile for various applications in chemistry, biology, and materials science.
Eigenschaften
IUPAC Name |
2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c10-9(7(11)12)5-8(6-9)1-3-13-4-2-8/h1-6,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLUWSNLVLGTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B13330318.png)
![Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13330319.png)


![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)

![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)




![7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13330388.png)
![5-(Trifluoromethyl)spiro[2.5]octan-1-amine](/img/structure/B13330406.png)
